molecular formula C15H19ClN2O3 B11777647 Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11777647
M. Wt: 310.77 g/mol
InChI Key: HYBSBOUIVKXEOX-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 4,5-dihydroisoxazole (isoxazoline) ring substituted with a 4-chlorophenyl group. Its tert-butyl carbamate group enhances stability and modulates solubility, while the chlorophenyl moiety contributes to electronic and steric effects critical for target binding .

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

tert-butyl N-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H19ClN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

HYBSBOUIVKXEOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted dihydroisoxazole under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of isoxazoline-carbamate hybrids. Key analogs differ in substituents on the phenyl ring, adjacent heterocycles, or carbamate modifications. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

a. Bromophenyl Analogs

  • tert-Butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 1823499-38-2) Molecular formula: C₁₅H₁₉BrN₂O₃; MW: 355.23 . The bromine atom (larger and more lipophilic than chlorine) may enhance hydrophobic interactions but reduce metabolic stability. Limited data on bioactivity; primarily used in synthetic workflows.

b. Fluorophenyl Analogs

  • tert-Butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 522615-29-8) Fluorine’s electronegativity improves binding to polar residues in target proteins.

c. Methoxyphenyl Analogs

  • Demonstrated moderate antihypertensive activity in hybrid quinazolinone-isoxazoline structures .
Hybrid Derivatives with Quinazolinone Moieties

Quinazolinone hybrids highlight the impact of combining isoxazoline-carbamates with additional pharmacophores:

  • Compound 4b: 3-((3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one Retains the 4-chlorophenyl group but replaces tert-butyl carbamate with a quinazolinone ring. Exhibited moderate antihypertensive activity via α₁-adrenergic receptor blockade, comparable to prazosin .
  • Compound 4a (4-bromophenyl analog) : Lower activity than 4b, suggesting chlorine’s optimal balance of size and electronegativity .
Physicochemical and Pharmacokinetic Properties
Compound Substituent Molecular Weight Bioactivity (Antihypertensive) Key Reference
Target Compound 4-Cl 326.78* High (α₁-blockade)
4b (Quinazolinone hybrid) 4-Cl 409.86 Moderate
tert-Butyl (4-bromo analog) 4-Br 355.23 Not reported
Compound 24 (Quinazolinone) 4-Cl + OMe 484.35 Potent (prolonged action)

*Calculated based on molecular formula C₁₅H₁₈ClN₂O₃.

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size and moderate lipophilicity favor receptor compatibility over bromine in antihypertensive models .
  • Hybrid Structures: Quinazolinone hybrids (e.g., 4b) show retained activity but require optimization for potency and duration .

Biological Activity

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H18_{18}ClN3_{3}O2_{2}
  • Molecular Weight : 293.76 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in neurotransmitter regulation. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Biological Activity and Therapeutic Implications

  • Neuroprotective Effects :
    • Studies have shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid beta peptide (Aβ). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
  • Anti-inflammatory Properties :
    • The compound has been observed to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a possible role in modulating neuroinflammation associated with neurodegenerative conditions.
  • Antioxidant Activity :
    • It has been reported that the compound exhibits moderate antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionInhibits acetylcholinesterase activity
NeuroprotectionProtects astrocytes from Aβ-induced apoptosis
Anti-inflammatoryReduces TNF-α and IL-6 levels
AntioxidantModerate antioxidant effect

Case Studies and Research Findings

  • In Vitro Studies :
    • In laboratory settings, this compound demonstrated significant inhibition of Aβ aggregation at concentrations as low as 100 μM, showcasing its potential for preventing amyloid plaque formation in Alzheimer's disease models .
  • In Vivo Studies :
    • Animal studies have indicated that administration of this compound can lead to improved cognitive function in models of scopolamine-induced memory impairment. The results suggest that it may offer protective effects against cognitive decline .
  • Comparative Analysis :
    • When compared to other known AChE inhibitors like galantamine, this compound exhibited comparable efficacy but with distinct pharmacokinetic profiles, suggesting a unique therapeutic window for clinical applications .

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